(4S,6S)-4,6-diphenyloxan-2-one
Description
(4S,6S)-4,6-Diphenyloxan-2-one is a chiral oxanone derivative characterized by a six-membered oxygen-containing ring (oxane) with two phenyl substituents at the 4S and 6S positions and a ketone group at position 2. This compound belongs to the tetrahydropyranone family, where stereochemistry and substituent positioning critically influence its physicochemical properties and reactivity.
Properties
CAS No. |
189443-64-9 |
|---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
(4S,6S)-4,6-diphenyloxan-2-one |
InChI |
InChI=1S/C17H16O2/c18-17-12-15(13-7-3-1-4-8-13)11-16(19-17)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m0/s1 |
InChI Key |
CHNFBCRXOMJHIK-HOTGVXAUSA-N |
Isomeric SMILES |
C1[C@@H](CC(=O)O[C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(CC(=O)OC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6S)-4,6-diphenyloxan-2-one typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method involves the cyclization of a suitable precursor, such as a diol or a hydroxy acid, under acidic or basic conditions. The reaction conditions must be carefully controlled to avoid racemization and to ensure high yield and purity of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of (4S,6S)-4,6-diphenyloxan-2-one may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of chiral catalysts or enzymes can also be employed to enhance the selectivity and yield of the desired product. Additionally, purification techniques such as crystallization or chromatography are often used to isolate the pure enantiomer from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
(4S,6S)-4,6-diphenyloxan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxan-2-one ring to an oxane ring, forming alcohols or ethers.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or ethers.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(4S,6S)-4,6-diphenyloxan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a chiral catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4S,6S)-4,6-diphenyloxan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Physicochemical and Analytical Comparisons
Notable Findings:
- Steric Hindrance: The 4,6-diphenyl configuration in the target compound likely increases steric hindrance around the ketone, reducing susceptibility to nucleophilic addition compared to less hindered analogs .
- Thermal Stability: Phenyl-substituted oxanones exhibit higher thermal stability (e.g., melting points >140°C) than hydroxy/methyl derivatives due to aromatic π-π interactions .
Functional and Reactivity Differences
- Catalytic Applications: (2S,6S)-2,6-diphenyltetrahydropyran-4-one has been utilized as a chiral scaffold in asymmetric synthesis, whereas styryl-substituted analogs may serve as diene precursors in Diels-Alder reactions .
- Biological Relevance: Hydroxy/methyl-substituted oxanones (e.g., 4,5-dihydroxy-4,6-dimethyloxan-2-one) are often intermediates in natural product biosynthesis, contrasting with the synthetic focus of aryl-substituted variants .
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